|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][N:3]=1.O.O.[Sn](Cl)Cl.C(=O)([O-])O.[Na+]>C(OCC)(=O)C>[NH2:8][C:7]1[C:2]([Cl:1])=[N:3][CH:4]=[C:5]([C:11]([F:13])([F:12])[F:14])[CH:6]=1 |f:1.2.3,4.5|
|
|
Name
|
|
|
Quantity
|
1.87 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
|
|
Name
|
|
|
Quantity
|
8.22 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 80° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling, to the reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was vigorously stirred at room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a celite pad
|
|
Type
|
WASH
|
|
Details
|
The residue was washed with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed successively with an aqueous saturated sodium hydrogencarbonate solution, water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant residue was triturated with n-hexane
|
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC=C(C1)C(F)(F)F)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.99 g | |
| YIELD: CALCULATEDPERCENTYIELD | 61% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |